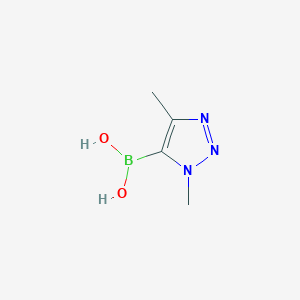
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid is a boronic acid derivative that features a 1,2,3-triazole ring substituted with two methyl groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The boronic acid group can then be introduced through various methods, such as the reaction of the triazole with a boronic acid derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include boronic esters, substituted triazoles, and various cross-coupled products, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Chemistry
In chemistry, (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of diverse chemical libraries .
Biology
In biological research, this compound can be used as a probe or ligand in studies involving boron-containing compounds. Its unique structure allows for interactions with various biological targets, making it useful in the development of new diagnostic tools and therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable complexes with biological molecules makes it a candidate for the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and other proteins. The triazole ring can also participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(1H-1,2,3-Triazol-5-yl)boronic acid: Lacks the methyl groups at positions 1 and 4, resulting in different reactivity and binding properties.
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)methanol: Contains a hydroxyl group instead of a boronic acid group, leading to different chemical behavior.
(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)amine:
Uniqueness
The presence of both the boronic acid group and the 1,4-dimethyl-1H-1,2,3-triazole ring in (1,4-Dimethyl-1H-1,2,3-triazol-5-yl)boronic acid provides a unique combination of reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or complex organic synthesis .
Properties
Molecular Formula |
C4H8BN3O2 |
|---|---|
Molecular Weight |
140.94 g/mol |
IUPAC Name |
(3,5-dimethyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-3-4(5(9)10)8(2)7-6-3/h9-10H,1-2H3 |
InChI Key |
MQMUTEZKAQVSBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=NN1C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![7H-Pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B11921936.png)

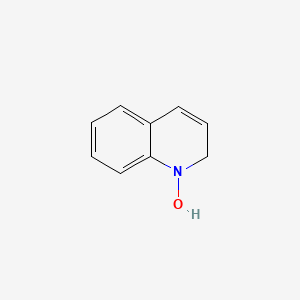
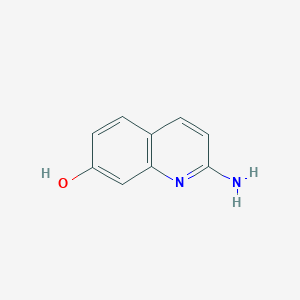
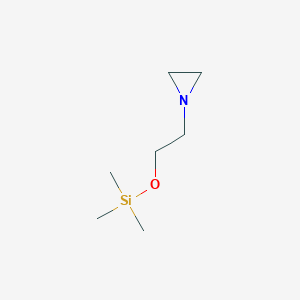
![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)
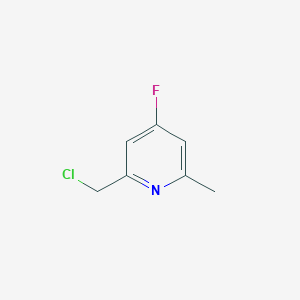
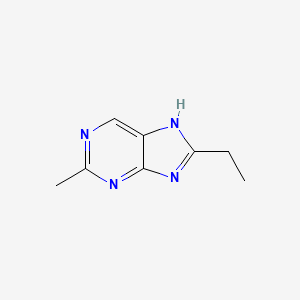


![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
